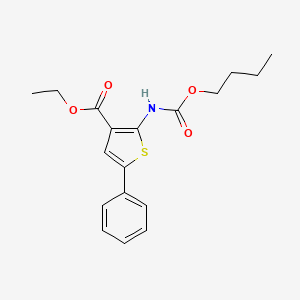

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate

Description

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted with a phenyl group at the 5-position, an ethyl carboxylate group at the 3-position, and a butoxycarbonylamino (Boc-protected amino) moiety at the 2-position. This compound is of interest in pharmaceutical and materials science research due to the versatility of the thiophene scaffold and the functional diversity introduced by its substituents. The Boc group enhances stability and modulates reactivity, making it a key intermediate in peptide synthesis and drug development .

Properties

IUPAC Name |

ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-5-11-23-18(21)19-16-14(17(20)22-4-2)12-15(24-16)13-9-7-6-8-10-13/h6-10,12H,3-5,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROKXAPMXVXZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the butoxycarbonylamino group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.

Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.

Butoxycarbonylamino Group Addition: The butoxycarbonylamino group can be added through a nucleophilic substitution reaction, where a butoxycarbonyl-protected amine reacts with a suitable leaving group on the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Corresponding alcohol

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Recent studies have shown that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, modifications of the thiophene ring can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cancer progression. A study demonstrated that similar thiophene derivatives could induce apoptosis in cancer cells through the activation of caspases, which are critical in the programmed cell death pathway .

Antimicrobial Properties

Compounds containing thiophene moieties have also been evaluated for their antimicrobial effects. Research indicates that such compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for the creation of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as a building block in the synthesis of novel heterocyclic compounds, which are essential in drug discovery. For example, it can be reacted with various amines and acids to yield new derivatives with enhanced pharmacological profiles .

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Amidation | New derivatives | 85% | |

| Esterification | Thiophene derivatives | 90% |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural changes in this compound affect its biological activity. Computational modeling and empirical data have shown that modifying substituents on the thiophene ring can significantly alter its interaction with biological targets.

Computational Studies

Using molecular docking simulations, researchers have identified optimal configurations that enhance binding affinity to target proteins involved in disease processes. This approach has been instrumental in guiding the design of more effective analogs .

Mechanism of Action

The mechanism of action of Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Ethyl 2-[(Chloroacetyl)Amino]-5-phenylthiophene-3-carboxylate (CAS 379256-79-8)

- Molecular Formula: C₁₅H₁₄ClNO₃S

- Molar Mass : 323.79 g/mol

- Key Substituent : Chloroacetyl group at the 2-position.

- Physical Properties :

- Density: 1.332 g/cm³ (predicted)

- Boiling Point: 534.1°C (predicted)

- pKa: 11.86 (predicted)

- Hazard : Classified as irritant (Xi) due to the reactive chloroacetyl group .

Comparison :

Ethyl 2-Amino-4-methyl-5-phenyl-thiophene-3-carboxylate

- Key Substituent: Unprotected amino group at the 2-position and methyl group at the 4-position.

- Synthesis: Prepared via Gewald methodology, a common route for 2-aminothiophene derivatives .

Comparison :

Ethyl 5-Phenyl-2-(4-(m-Tolyloxy)Butanamido)Thiophene-3-Carboxylate

- Key Substituent : 4-(m-Tolyloxy)butanamido group at the 2-position.

- Properties: Limited data available, but the tolyloxy moiety likely increases hydrophobicity and may influence binding affinity in biological systems .

Comparison :

Ethyl 2-Amino-4-(Bromomethyl)-5-(Dimethylcarbamoyl)Thiophene-3-Carboxylate (CAS 1352529-81-7)

Comparison :

- The bromomethyl group offers a handle for cross-coupling reactions, a feature absent in the Boc-protected target compound.

- The dimethylcarbamoyl group may improve solubility in polar solvents compared to the Boc group’s lipophilic nature .

Biological Activity

Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate (CAS No: 431072-01-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN\OS

- Molecular Weight : 347.4 g/mol

- Physical State : Solid

- Melting Point : Approximately 124 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor in certain signaling pathways, potentially influencing cellular proliferation and apoptosis.

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with receptors that play crucial roles in cell signaling, particularly in cancer biology.

Research Findings

Several studies have investigated the biological activity of this compound and related thiophene derivatives. Below is a summary of notable findings:

Table 1: Summary of Biological Activities

Case Studies

-

PD-L1 Inhibition Study :

A study aimed at developing small molecular inhibitors for PD-L1 highlighted the structural similarities between this compound and known inhibitors. The compound displayed significant binding affinity to PD-L1, leading to enhanced immune response against tumor cells . -

Cytotoxicity Assessment :

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death . -

Enzyme Inhibition Analysis :

The compound was tested for its ability to inhibit specific enzymes linked to inflammatory pathways. Results indicated a reduction in enzyme activity, suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Question: What are the critical steps in synthesizing Ethyl 2-(butoxycarbonylamino)-5-phenylthiophene-3-carboxylate, and how is purity validated?

Methodological Answer:

The synthesis typically involves:

- Thiophene Core Formation : Using a Gewald reaction or similar condensation methods to assemble the thiophene ring with substituents like phenyl and ester groups .

- Functional Group Introduction : Sequential reactions (e.g., acylation, esterification) to add the butoxycarbonylamino group. Solvents like DMF and catalysts like triethylamine (TEA) are often employed to control reactivity .

- Characterization :

- Purity : Thin-layer chromatography (TLC) monitors reaction progress.

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) verify molecular integrity .

Basic Question: Which functional groups in this compound influence its chemical reactivity and biological activity?

Methodological Answer:

Key functional groups include:

- Thiophene Ring : The sulfur heteroatom enhances electron delocalization, affecting electrophilic substitution patterns .

- Butoxycarbonylamino Group : Acts as a protective group for amines, influencing solubility and stability during synthesis .

- Ethyl Ester : Modulates lipophilicity, critical for membrane permeability in biological assays .

- Phenyl Substituent : Enhances π-π stacking interactions with biological targets like enzymes or receptors .

Advanced Question: How can researchers optimize synthetic yield and scalability while minimizing side products?

Methodological Answer:

- Reaction Condition Screening : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, DMF may improve solubility of intermediates, while lower temperatures reduce side reactions .

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-limiting steps .

- Purification Strategies : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity product .

Advanced Question: What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification :

- Molecular Docking : Simulate interactions with potential targets (e.g., kinases, proteases) using software like AutoDock .

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Cellular Studies :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to evaluate cytotoxic effects .

- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes post-treatment .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent Variation :

- Halogenation : Introduce fluorine or chlorine at the phenyl ring to enhance binding affinity via hydrophobic interactions .

- Ester Hydrolysis : Replace the ethyl ester with a carboxylic acid to improve solubility for in vivo testing .

- Biological Testing :

- Dose-Response Curves : Compare EC₅₀ values of analogs in cell-based assays (e.g., MTT for cytotoxicity) .

- Metabolic Stability : Assess half-life in liver microsomes to prioritize candidates with improved pharmacokinetics .

Advanced Question: How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

- Source Analysis :

- Assay Variability : Compare protocols (e.g., cell line specificity, serum concentration). For instance, MCF-7 (breast cancer) vs. HCT-116 (colon cancer) may respond differently due to genetic backgrounds .

- Compound Purity : Validate via HPLC; impurities >95% can skew results .

- Mechanistic Follow-Up :

- Pathway Analysis : Use Western blotting to confirm target modulation (e.g., caspase-3 activation for apoptosis) .

- Orthogonal Assays : Replicate findings with alternative methods (e.g., ATP-based viability assays alongside microscopy) .

Advanced Question: What crystallographic techniques are suitable for determining the compound’s 3D structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered regions .

Advanced Question: How can computational modeling predict metabolic pathways and toxicity risks?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use software like SwissADME to estimate bioavailability, CYP450 interactions, and hERG inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation by CYP3A4) with MetaSite .

- Validation :

- In Vitro Metabolism : Incubate with hepatocytes and analyze via LC-MS to confirm predicted metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.